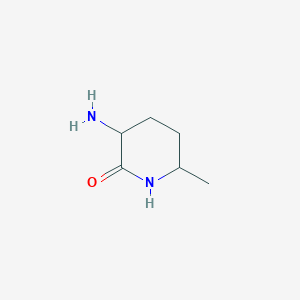

3-Amino-6-methylpiperidin-2-one

説明

Structure

3D Structure

特性

IUPAC Name |

3-amino-6-methylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-4-2-3-5(7)6(9)8-4/h4-5H,2-3,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJYIUVEEKMLRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45673-16-3 | |

| Record name | 3-amino-6-methylpiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of Piperidinone Core Structures in Synthetic Chemistry

Piperidinones, also known as piperidones, are a class of heterocyclic compounds that feature a six-membered ring containing one nitrogen atom and a ketone group. researchgate.netwikipedia.org This fundamental structure, the piperidine (B6355638) ring, is a prevalent motif in numerous natural products and pharmaceutical agents, making piperidinones valuable building blocks in synthetic chemistry. nih.govresearchgate.netmdpi.com The position of the ketone on the ring gives rise to different isomers, each with distinct chemical properties.

Common Piperidinone Isomers:

| Isomer Name | Description |

| 2-Piperidinone | A cyclic amide, also known as delta-valerolactam, with the carbonyl group adjacent to the nitrogen atom. wikipedia.orgwikipedia.org |

| 3-Piperidinone | The carbonyl group is at the beta-position relative to the nitrogen atom. wikipedia.org |

| 4-Piperidinone | A versatile intermediate where the carbonyl group is at the gamma-position, allowing for easy functionalization. wikipedia.orgresearchgate.net |

The piperidinone framework is a key scaffold used by chemists to develop new molecules. researchgate.net Its structure allows for various chemical modifications, enabling the synthesis of a wide range of derivatives with diverse biological activities. researchgate.netnih.gov The synthesis of these structures can be achieved through numerous methods, including multicomponent reactions like the Petrenko-Kritschenko piperidone synthesis, which combines an aldehyde, an amine, and an acetonedicarboxylate ester. wikipedia.orgresearchgate.net

Significance of the 3 Amino 6 Methylpiperidin 2 One Scaffold in Advanced Organic Synthesis

Retrosynthetic Disconnections and Precursor Analysis

Retrosynthetic analysis of this compound reveals several potential disconnections. The primary bonds for disconnection are the C-N bond of the amine and the amide bond within the lactam ring.

A key disconnection involves the amination of a 6-methylpiperidin-2-one (B167070) precursor. This approach simplifies the synthesis to the formation of the piperidinone ring and subsequent introduction of the amino group at the C3 position. Another significant retrosynthetic strategy involves the cyclization of a linear amino acid derivative. For instance, a suitably substituted 5-aminohexanoic acid derivative could be cyclized to form the desired lactam ring with the amino group already in place.

Precursor analysis suggests that readily available starting materials such as L-glutamic acid can be utilized. niscpr.res.inresearchgate.net L-glutamic acid provides a chiral pool starting material that can be converted through a multi-step synthesis involving esterification, protection, reduction, and cyclization to yield chiral 3-aminopiperidine derivatives. niscpr.res.inresearchgate.net

Classical and Established Synthetic Routes

Cyclization Strategies for Piperidinone Ring Formation

The formation of the piperidinone ring is a fundamental step in the synthesis of this compound. A common and established method involves the cyclization of linear precursors. For example, a 5-aminohexanoic acid derivative can undergo intramolecular amide bond formation to yield the 6-methylpiperidin-2-one ring. This cyclization can be promoted by various peptide coupling reagents. nih.govresearchgate.net The pseudo-dilution effect, often achieved through solid-phase synthesis, can be employed to favor intramolecular cyclization over intermolecular polymerization. nih.gov

Another approach involves the reductive cyclization of 6-oxoamino acid derivatives. whiterose.ac.uk This method can lead to the formation of the piperidine (B6355638) ring with a handle for further functionalization. Additionally, ring-closing metathesis has been reported as a method for constructing piperidine ring systems, although it may not be the most direct route to the target compound. niscpr.res.inresearchgate.net

Amination Reactions at Position 3

Introducing an amino group at the C3 position of a pre-formed 6-methylpiperidin-2-one ring is a critical step in many synthetic routes. Direct C-H amination at the C3 position of piperidines is challenging due to the deactivating effect of the adjacent nitrogen atom. d-nb.inforesearchgate.netnih.gov

An alternative is the reductive amination of a corresponding ketone. For instance, 2,6-diaryl-3-methylpiperidin-4-ones can be converted to their 4-amino derivatives using sodium cyanoborohydride. tandfonline.com A similar strategy could be envisioned for a 3-keto-6-methylpiperidin-2-one precursor.

Another established method is to start with a precursor that already contains a functional group at the C3 position that can be converted to an amine. For example, a halide or a hydroxyl group could be displaced by an azide (B81097) followed by reduction.

Regioselective Functionalization Approaches

Achieving regioselectivity in the functionalization of piperidines is a significant challenge. The electronic properties of the ring and the steric hindrance of existing substituents play a crucial role. d-nb.inforesearchgate.netnih.gov For the synthesis of this compound, functionalization needs to be directed specifically to the C3 position.

One strategy to control regioselectivity is the use of directing groups. An aminoquinoline (AQ) auxiliary attached at the C3 position of a piperidine ring has been shown to direct palladium-catalyzed C-H arylation to the C4 position. acs.org While this specific example targets C4, it highlights the principle of using directing groups to achieve regioselective functionalization.

In the context of this compound, a precursor with a functional group at C3 that can be converted to an amine is often the most practical approach. This circumvents the challenges of direct and regioselective C-H amination at the deactivated C3 position.

Advanced and Novel Synthetic Approaches

Stereoselective Synthesis of this compound and its Stereoisomers

The stereoselective synthesis of this compound is crucial for its application in medicinal chemistry, as different stereoisomers often exhibit distinct biological activities.

An asymmetric synthesis of a related compound, (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one, has been reported starting from D-phenylglycinol and delta-valerolactone. researchgate.net This approach utilizes a chiral auxiliary to control the stereochemistry during the alkylation at the C3 position. The diastereomeric excess was found to be dependent on whether the hydroxyl group of the auxiliary was protected. researchgate.net

Another powerful technique for stereoselective synthesis is biocatalytic transamination. A practical synthesis of ((3R,6R)-6-methylpiperidin-3-yl)methanol, a piperidine core, was achieved using a biocatalytic transamination process followed by a crystallization-induced dynamic resolution. acs.org This method allowed for the conversion of a trans/cis mixture of a lactam acid into the desired trans isomer with high diastereomeric excess. acs.org

Furthermore, rhodium-catalyzed C-H insertion and cyclopropanation reactions have been employed for the site-selective and stereoselective functionalization of piperidines. d-nb.inforesearchgate.netnih.gov While direct C3 functionalization is disfavored, an indirect approach involving the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening can provide access to 3-substituted piperidines. d-nb.inforesearchgate.netnih.gov This strategy offers a pathway to control the stereochemistry at the C3 position.

Asymmetric Catalysis in Piperidinone Synthesis

Asymmetric catalysis offers an efficient pathway to enantiomerically enriched piperidine and piperidinone cores. Rhodium-catalyzed asymmetric reductive Heck reactions, for instance, have been successfully employed for the synthesis of 3-substituted tetrahydropyridines from pyridine (B92270) and sp2-hybridized boronic acids with high yield and excellent enantioselectivity. snnu.edu.cn This approach provides a versatile route to a variety of enantioenriched 3-substituted piperidines. snnu.edu.cn Another notable method involves the catalytic asymmetric ring-opening/cross-metathesis of pyridinium (B92312) salts, which has been shown to be an efficient route to enantioselective piperidine synthesis. nih.gov

| Catalyst System | Reactants | Product | Enantiomeric Excess (ee) | Yield |

| Rhodium/Chiral Ligand | Pyridine, Arylboronic Acid | 3-Aryl-tetrahydropyridine | High | High |

| Molybdenum or Ruthenium-based | Pyridinium Salt, Alkene | Substituted Piperidine | High | Not specified |

Biocatalytic Transformations for Chiral Induction

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines and their derivatives. Enzymatic transamination with concurrent dynamic kinetic resolution (DKR) of a 4-piperidone (B1582916) has been demonstrated to establish two stereogenic centers in a single step, affording the desired anti amine with high diastereomeric ratio and enantiomeric excess. nih.gov This method is part of a concise, asymmetric synthesis of a smoothened receptor (SMO) inhibitor. nih.gov

Furthermore, the biosynthesis of indigoidine, a microbial blue pigment, involves the formation of (S)-3-aminopiperidine-2,6-dione as a key intermediate. nih.gov This discovery has led to the development of an IdgS-derived enzyme biocatalyst for the preparation of enantiomerically pure (S)-3-aminopiperidine-2,6-dione. nih.gov Another example is the synthesis of ((3R,6R)-6-methylpiperidin-3-yl)methanol, a key intermediate for an orexin (B13118510) receptor antagonist, which utilizes a biocatalytic transamination process. researchgate.netacs.org

| Biocatalyst | Substrate | Product | Key Features |

| Transaminase | 4-Piperidone | anti-Amine | >10:1 dr, >99% ee nih.gov |

| IdgS-derived enzyme | L-glutamine | (S)-3-aminopiperidine-2,6-dione | Enantiomerically pure nih.gov |

| Transaminase | Ketone precursor | ((3R,6R)-6-methylpiperidin-3-yl)methanol | Part of a 4-step synthesis researchgate.netacs.org |

Chiral Auxiliary-Mediated Methodologies

The use of chiral auxiliaries provides a reliable method for controlling stereochemistry during the synthesis of substituted piperidinones. An asymmetric synthesis of N-protected 3-methylpiperidin-2-one (B1294715) has been reported starting from commercially available D-phenylglycinol as a chiral auxiliary. researchgate.net The alkylation of the resulting piperidin-2-one can be controlled to produce different diastereomers depending on the reaction conditions and whether the hydroxyl group on the auxiliary is protected. researchgate.net This method allows for the separation of the desired diastereomer by flash chromatography. researchgate.net

Crystallization-Induced Dynamic Resolution Techniques

Crystallization-induced dynamic resolution (CIDR) is a powerful technique for obtaining a single stereoisomer from a racemic or diastereomeric mixture in high yield. researchgate.netacs.org This method has been successfully applied to the synthesis of intermediates for piperidine-containing compounds. For instance, a practical CIDR process was key in the synthesis of ((3R,6R)-6-methylpiperidin-3-yl)methanol, converting a trans/cis mixture of a lactam acid into the desired trans-lactam acid salt with high diastereomeric excess and yield. researchgate.netacs.org This approach relies on the in-situ racemization of the undesired stereoisomer and the selective crystallization of the desired one. researchgate.netnih.gov Light-driven CIDR of amines has also been demonstrated, using a catalytic photoredox-mediated racemization coupled with in situ diastereomeric crystallization. nih.gov

Multicomponent Reactions in Piperidinone Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient for rapidly constructing complex molecular scaffolds from simple starting materials in a single pot. acs.orgacs.org The Petrenko-Kritschenko piperidone synthesis is a classic example of an MCR. wikipedia.org More contemporary approaches have utilized tandem radical intermolecular additions followed by an ionic ring closure to assemble highly substituted piperidinones. acs.orgacs.org These reactions can create up to three C-C bonds and one C-N bond in one operation, generating multiple stereogenic centers. acs.org Another MCR strategy involves the Diels-Alder reaction of 3-trialkylsilyloxy-2-azadienes with electron-poor olefins to produce polysubstituted piperidones. thieme-connect.comresearchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly important in pharmaceutical manufacturing to minimize environmental impact. unife.it In peptide synthesis, which shares common reactions with piperidinone synthesis, efforts have been made to replace hazardous solvents like dichloromethane (B109758) and DMF with greener alternatives such as propylene (B89431) carbonate. rsc.org Such substitutions have been shown to be effective in both solution- and solid-phase synthesis without compromising yield or purity. rsc.org Additionally, developing efficient, one-pot syntheses, like the MCRs mentioned above, aligns with green chemistry goals by reducing the number of reaction steps and purification procedures. researchgate.net The use of biocatalysis also represents a green approach due to the mild reaction conditions and high selectivity of enzymes. acs.org

Flow Chemistry Applications for Continuous Production

Flow chemistry offers significant advantages over traditional batch processing, particularly for scalability and safety. While specific applications to the continuous production of this compound are not extensively detailed in the provided results, the successful use of flow chemistry in the total synthesis of complex natural products containing related structural motifs highlights its potential. nih.gov For example, a photochemical Wolff rearrangement, a reaction that is difficult to scale up in batch, was successfully performed on a larger scale using a flow reactor. nih.gov This demonstrates the capability of flow chemistry to enable challenging transformations and facilitate the continuous production of complex molecules.

Optimization and Process Intensification in Synthesis

The optimization and intensification of synthetic processes for piperidinone derivatives, including this compound, are driven by the need for efficient, cost-effective, and scalable production methods. These efforts are crucial for transitioning from laboratory-scale synthesis to larger-scale production for research applications. Key areas of focus include improving reaction yields, enhancing product purity, and ensuring the scalability of the synthetic route.

The enhancement of reaction yields and the purity of the final product are primary objectives in the synthesis of this compound. Achieving high yields and purity requires careful consideration of various reaction parameters and purification techniques.

Furthermore, purification methodologies are central to achieving high purity. In the aforementioned synthesis, the diastereomers could be effectively separated by flash chromatography, demonstrating the importance of chromatographic techniques in isolating the target compound. researchgate.net For a similar compound, 3-amino-2,6-piperidinedione hydrochloride, a multi-step synthesis from L-Glutamine was optimized to achieve a high purity of 99.5% as determined by HPLC, with a final product yield of 94.8%. google.com The process involved protection, cyclization, and deprotection steps, with careful control of reaction temperatures and solvents. google.com For example, the deprotection step was carried out at 0°C to maintain control over the reaction. google.com

The table below summarizes key findings from the synthesis of related piperidinone compounds, illustrating the impact of different conditions on yield and purity.

| Starting Material | Reagent/Condition | Product | Yield (%) | Purity/Diastereomeric Ratio |

| 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one | 2.5 eq. s-BuLi | (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one | 91 | Single isomer |

| (R)-1-(2-[(tert-butyldimethylsil)oxy]-1-phenylethyl)piperidin-2-one | 1.5 eq. s-BuLi | (3S) and (3R)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one | 90 | 1:2.5 |

| N-tert-butoxycarbonyl-L-Glutamine | N,N'-Carbonyldiimidazole, then HCl | 3-amino-2,6-piperidinedione hydrochloride | 94.8 | 99.5% (HPLC) |

These examples underscore the principle that a systematic study of reaction parameters—including stoichiometry, temperature, solvent, and the use of protecting groups—is essential for maximizing the yield and purity of this compound.

The scalability of a synthetic process is a critical factor for its utility in research applications, where larger quantities of a compound may be required for extensive studies. A scalable synthesis should be robust, safe, and economically viable.

The principles of process intensification, such as minimizing the number of synthetic steps and utilizing stable, readily available starting materials, are central to developing scalable routes. A notable example is the synthesis of 3-amino-2,6-piperidinedione hydrochloride, which was designed with industrialization in mind. google.com This three-step process starts from the inexpensive and readily available L-Glutamine and proceeds under mild reaction conditions, avoiding the need for high-pressure hydrogenation. google.com The simplicity of the route and the stability of the intermediates contribute to its scalability.

The choice of reagents and solvents also has significant implications for scalability. The use of hazardous or expensive reagents can be a major obstacle. In the synthesis of the dione (B5365651) hydrochloride, the reaction conditions were carefully selected to be mild, for example, carrying out the cyclization reaction at temperatures between 40-70°C in common organic solvents like tetrahydrofuran (B95107) or ethanol. google.com This avoids the complexities and safety concerns associated with more extreme reaction conditions.

The following table outlines key considerations for ensuring the scalability of the synthesis of this compound, drawing parallels from related piperidinone syntheses.

| Scalability Factor | Consideration | Example from Related Syntheses |

| Starting Materials | Readily available and inexpensive | Use of L-Glutamine as a starting material for 3-amino-2,6-piperidinedione hydrochloride. google.com |

| Reaction Conditions | Mild temperatures and pressures | Cyclization at 40-70°C and deprotection at 0°C in the synthesis of 3-amino-2,6-piperidinedione hydrochloride. google.com |

| Number of Steps | Minimized to improve overall yield and reduce waste | A three-step synthesis was developed for 3-amino-2,6-piperidinedione hydrochloride. google.com |

| Reagent Selection | Avoidance of hazardous or costly reagents | The process for the dione hydrochloride avoids high-pressure hydrogenation. google.com |

| Purification | Efficient and scalable purification methods | Use of crystallization and filtration to isolate the final product in the dione hydrochloride synthesis. google.com |

By applying these principles of reaction optimization and process intensification, it is possible to develop a synthetic methodology for this compound that is not only efficient in terms of yield and purity but also scalable for broader research applications.

Chemical Reactivity and Transformations of 3 Amino 6 Methylpiperidin 2 One

Transformations Involving the Amino Functionality

The primary amino group at the C-3 position is a key handle for a wide range of chemical transformations. As a nucleophile, it readily engages with electrophiles, and its hydrogen atoms can be substituted or removed through various reactions.

Acylation and Alkylation Reactions

The nucleophilic primary amine of 3-Amino-6-methylpiperidin-2-one is readily acylated by reaction with acylating agents such as acyl chlorides or anhydrides. A common and synthetically crucial example of this reaction is the protection of the amino group, often as a carbamate. For instance, the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like triethylamine (B128534) provides the N-Boc protected derivative. niscpr.res.inresearchgate.net This transformation is fundamental for directing reactivity towards other parts of the molecule in multi-step syntheses.

Alkylation of the amino group with alkyl halides can also be performed to yield secondary or tertiary amines. However, these reactions can be challenging to control, often resulting in over-alkylation, where multiple alkyl groups are added to the nitrogen atom. masterorganicchemistry.com To achieve mono-alkylation, alternative methods like reductive amination are often preferred.

Table 1: Representative Acylation and Alkylation Reactions

| Reaction Type | Reagent Class | Example Reagent | Product Type |

|---|---|---|---|

| Acylation | Acyl Halide | Acetyl chloride (CH₃COCl) | N-Acetyl amide |

| Acylation | Anhydride (B1165640) | Acetic anhydride ((CH₃CO)₂O) | N-Acetyl amide |

| Acylation (Carbamate) | Dicarbonate | Di-tert-butyl dicarbonate ((Boc)₂O) | N-Boc carbamate |

| Alkylation | Alkyl Halide | Methyl iodide (CH₃I) | N-Methyl amine |

Reductive and Oxidative Manipulations

Reductive Amination: A powerful method for the controlled alkylation of the amino group is reductive amination. masterorganicchemistry.com This process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate in situ. This intermediate is then immediately reduced by a selective reducing agent present in the reaction mixture, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the corresponding secondary or tertiary amine. masterorganicchemistry.comacs.org This method avoids the issue of over-alkylation common with direct alkylation using alkyl halides. masterorganicchemistry.com

Oxidative Transformations: While direct oxidation of the amino group is less common, oxidative processes can be applied to the piperidine (B6355638) ring itself, influenced by the resident amino functionality. For example, related N-substituted piperidines can undergo a tandem dual C-H oxidation mediated by a TEMPO oxoammonium cation to introduce hydroxyl and alkoxyamine functionalities onto the ring, yielding 3-alkoxyamino-4-hydroxy-2-piperidones. mdpi.com Such transformations highlight advanced methods for diversifying the piperidinone core.

Formation of Imines and Related Derivatives

The primary amino group of this compound reacts with aldehydes and ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. nih.gov This reaction is reversible and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a series of proton transfers and the elimination of a water molecule to form the characteristic C=N double bond. oatext.com The reaction is typically most efficient under mildly acidic conditions (pH ~5), which are sufficient to protonate the hydroxyl group of the intermediate carbinolamine to facilitate its departure as water, without excessively protonating the starting amine nucleophile. oatext.com

Table 2: Formation of Imines from Representative Carbonyls

| Carbonyl Reactant | Structure | Resulting Imine Derivative |

|---|---|---|

| Acetone | (CH₃)₂C=O | N-isopropylidene-3-amino-6-methylpiperidin-2-one |

| Benzaldehyde | C₆H₅CHO | N-benzylidene-3-amino-6-methylpiperidin-2-one |

| Cyclohexanone | C₆H₁₀=O | N-cyclohexylidene-3-amino-6-methylpiperidin-2-one |

Reactions at the Lactam Carbonyl Group

The endocyclic amide (lactam) functionality contains a carbonyl group that, while less reactive than a ketone, can undergo specific and synthetically useful transformations.

Reduction of the Amide Linkage

The carbonyl group of the δ-lactam can be completely reduced to a methylene (B1212753) group (CH₂), transforming the piperidin-2-one ring into a piperidine. This conversion is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). More contemporary methods employ catalytic systems that offer greater chemoselectivity. For instance, tertiary amides can be effectively reduced using silanes in the presence of zinc catalysts. mdpi.com Similarly, iridium-based catalysts with diethylsilane (B7801327) have been used for the stepwise reduction of secondary amides to the corresponding amines. mdpi.com An iron-catalyzed reductive amination of certain amino acids can proceed through cyclization to a piperidinone intermediate, which is subsequently reduced to the piperidine. mdpi.com These methods provide a direct route from the lactam scaffold to fully saturated 3-aminopiperidine derivatives, which are valuable in pharmaceutical chemistry. whiterose.ac.uk

Table 3: Conditions for Lactam Reduction

| Reagent/Catalyst System | Reducing Agent | Conditions | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | - | Diethyl ether or THF, reflux | General |

| Zinc Catalyst (e.g., Et₂Zn) | Polymeric silane (B1218182) (PMHS) | Mild conditions | mdpi.com |

| Iridium Catalyst (e.g., [Ir(COE)₂Cl]₂) | Diethylsilane | Stepwise reduction | mdpi.com |

| Iron Complex | Phenylsilane | Reductive amination/cyclization | mdpi.com |

Reactivity of the Piperidinone Ring System

The piperidinone ring, a core feature of this compound, exhibits reactivity influenced by the presence of the amide and amino groups. These functional groups dictate the outcomes of electrophilic and nucleophilic attacks, as well as the potential for ring-altering reactions.

The piperidinone ring can undergo both electrophilic and nucleophilic substitution reactions, although the specific outcomes are highly dependent on the reaction conditions and the nature of the attacking species.

Electrophilic Substitution:

The nitrogen atom of the lactam is generally less reactive towards electrophiles than a typical amine due to the electron-withdrawing effect of the adjacent carbonyl group. However, the exocyclic amino group is a primary target for electrophiles.

Pyridine (B92270), a related six-membered nitrogen-containing heterocycle, provides some insights into the general reactivity of such rings towards electrophilic aromatic substitution. Pyridine itself is deactivated towards these reactions due to the electron-withdrawing nature of the nitrogen atom. youtube.comyoutube.com When substitution does occur, it is typically directed to the 3-position (meta to the nitrogen). youtube.comyoutube.com However, the saturated and substituted nature of the this compound ring makes direct analogies to pyridine's aromatic substitution patterns complex.

Nucleophilic Substitution:

The carbonyl carbon of the lactam is an electrophilic center and is susceptible to nucleophilic attack. This can lead to the addition of nucleophiles or, under forcing conditions, ring-opening. Nucleophilic substitution can also occur at other positions on the ring, particularly if a suitable leaving group is present. For example, studies on 3-halogenocyclohex-2-enones have shown that nucleophilic substitution by piperidine can occur. rsc.org

In the synthesis of related piperidine derivatives, nucleophilic substitution is a key step. For instance, the substitution of a mesylate group by amines has been used to introduce various functionalities onto the piperidine ring. nih.gov

The piperidinone ring can be cleaved or expanded under specific reaction conditions, leading to the formation of acyclic or larger ring structures.

Ring-Opening Reactions:

The lactam bond in the piperidinone ring can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding open-chain amino acid. This is a common reaction for lactams. Additionally, certain substituents on the ring can facilitate ring-opening. For example, the presence of furan (B31954) or thiophene (B33073) rings attached to a piperidine ring can lead to their opening during hydrogenation reactions. nih.govmdpi.com

Ring-Expansion Reactions:

Ring expansion reactions of six-membered rings, including piperidines, are valuable methods for synthesizing larger heterocyclic systems like azepines. nih.gov These reactions can be promoted by various reagents and reaction conditions. For example, the ring expansion of 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine with different nucleophiles has been used to prepare optically active 3-substituted piperidines. rsc.org While specific examples for this compound are not prevalent in the literature, the general principles of ring expansion could be applied.

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling the stereochemistry and regiochemistry of the products.

The reaction pathways for transformations of piperidinone derivatives are often elucidated through a combination of experimental studies and computational analysis. For instance, the mechanism of the aza-Henry (nitro-Mannich) reaction, which can be used to synthesize piperidinone precursors, involves the reaction of a nitroalkane with an imine to form a β-nitroamine. researchgate.net

Intramolecular cyclization reactions are also important in the synthesis of piperidine derivatives, and their mechanisms have been studied. mdpi.com For example, acid-mediated intramolecular 6-endo-trig cyclization of enones proceeds through a specific pathway where the initially formed trans-isomer can convert to the more stable cis-isomer over time. mdpi.com

Controlling the stereochemistry and regiochemistry of reactions involving this compound is essential for synthesizing specific isomers. rijournals.com

Stereochemical Control:

Asymmetric synthesis is a key strategy for controlling the stereochemistry of piperidinone derivatives. researchgate.net Chiral catalysts and auxiliaries are often employed to achieve high enantioselectivity. rijournals.com For example, in the synthesis of N-protected 3-methylpiperidin-2-one (B1294715), the stereochemical outcome of an alkylation reaction was found to be dependent on whether the hydroxyl group of the chiral auxiliary was protected. researchgate.net The use of chiral ligands, such as pyridine-oxazoline (Pyox) ligands in palladium-catalyzed reactions, can also provide excellent stereocontrol. organic-chemistry.org

Regiochemical Control:

The regioselectivity of reactions on the piperidinone ring is influenced by the directing effects of the existing substituents. The amino and methyl groups on this compound will influence the position of further substitutions. In electrophilic aromatic substitution on pyridine, the substitution occurs at the C3 position. youtube.com For piperidine derivatives, the position of substitution can be controlled by the choice of reagents and reaction conditions. For instance, para-substitution on a piperidine ring has been shown to be preferable to meta-substitution in some cases. nih.gov

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H12N2O | uni.lubiosynth.comnih.gov |

| Molecular Weight | 128.17 g/mol | biosynth.com |

| CAS Number | 45673-16-3 | biosynth.com |

| SMILES | CC1CCC(C(=O)N1)N | uni.lubiosynth.com |

| InChIKey | DBJYIUVEEKMLRK-UHFFFAOYSA-N | uni.lu |

Derivatization Strategies of 3 Amino 6 Methylpiperidin 2 One

Synthesis of Substituted Piperidinone Derivatives

The presence of a primary amino group and a reactive lactam ring in 3-amino-6-methylpiperidin-2-one allows for a variety of substitution reactions. These reactions are fundamental in creating a library of derivatives with diverse functionalities.

One common strategy involves the acylation of the amino group. This reaction is typically carried out by treating the parent compound with various acylating agents, such as acid chlorides or anhydrides, in the presence of a base. This leads to the formation of N-acylated derivatives, which can exhibit a range of biological activities. For instance, the synthesis of (3S)-3-(3-Cyclopentyloxy-4-methoxyphenylcarboxamido)-2,6-dioxohexahydropyridine has been reported through such a pathway. chemicalbook.com

Alkylation of the amino group is another key derivatization method. This can be achieved using various alkyl halides or through reductive amination. These reactions introduce alkyl substituents onto the nitrogen atom, thereby modifying the steric and electronic properties of the molecule. The synthesis of various piperidine (B6355638) alkaloids has been achieved through a one-pot multiple-step reaction involving the cyclization of a ditosylate with different amines. niscpr.res.in

Furthermore, the piperidinone ring itself can be a site for substitution. The methyl group at the 6-position can be functionalized through alkylation and acylation reactions, providing access to a variety of chiral multi-substituted piperidine-based compounds. rsc.org This approach has been utilized in the asymmetric synthesis of 2,6-di-substituted piperidine compounds. rsc.org

Table 1: Examples of Substituted Piperidinone Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| (3S)-3-(N-Cbz-amino)hexahydro-2,6-pyridinedione | 5% Pd/C, H2, ethanol, 1 h | (3S)-3-Aminohexahydro-2,6-pyridinedione | chemicalbook.com |

| L-Glutamic acid | 1. Esterification 2. Boc-protection 3. NaBH4 reduction 4. Tosylation 5. Cyclization with various amines | Enantiomerically pure 3-(N-Boc-amino)piperidine derivatives | niscpr.res.in |

| Chiral 2-substituted-6-methyl 2,3-dihydropyridinones | Alkylation and acylation reactions | Chiral multi-substituted piperidine-based compounds | rsc.org |

Construction of Fused and Bridged Heterocyclic Systems

The bifunctional nature of this compound makes it an ideal precursor for the construction of more complex fused and bridged heterocyclic systems. These intricate molecular architectures are of significant interest in medicinal chemistry due to their conformational rigidity and potential for specific biological interactions.

One prominent strategy involves intramolecular cyclization reactions. By introducing a suitable functional group onto the amino group that can react with the lactam carbonyl or another position on the ring, fused bicyclic systems can be generated. For example, further elaboration of intermediates derived from chiral 2-substituted-6-methyl 2,3-dihydropyridinones has provided access to polyfunctional indolizidine-based compounds. rsc.org This methodology was showcased in the asymmetric synthesis of the natural alkaloid (−)-indolizidine 209D. rsc.org

Another approach is through cycloaddition reactions. The double bond in unsaturated derivatives of the piperidinone ring can participate in various cycloaddition reactions, leading to the formation of bridged systems. While specific examples starting directly from this compound are not prevalent in the provided search results, the general principle of using piperidine derivatives in such reactions is well-established. For instance, the cycloisomerization of 1,7-ene-dienes has been used to obtain a wide range of trans-divinylpiperidines. mdpi.com

The synthesis of spirocyclic piperidines is another fascinating area. This involves the creation of a new ring system that shares a single atom with the piperidine ring. An efficient synthesis of novel 2-spiropiperidines, including an unprecedented non-symmetrical 2,6-bis-spiropiperidine, highlights the potential for creating complex three-dimensional structures from piperidine precursors. mdpi.com

Table 2: Examples of Fused and Bridged Systems from Piperidine Derivatives

| Precursor Type | Reaction Type | Resulting System | Key Application/Finding | Reference |

| Chiral 2-substituted-6-methyl 2,3-dihydropyridinone intermediates | Intramolecular cyclization | Polyfunctional indolizidine-based compounds | Asymmetric synthesis of (−)-indolizidine 209D | rsc.org |

| 1,7-ene-dienes | Cycloisomerization | trans-Divinylpiperidines | Access to a wide range of substituted piperidines | mdpi.com |

| Halogenated amides | One-pot cyclization | Spiropiperidines | Efficient synthesis of novel 2-spiropiperidines | mdpi.com |

Functionalization for Material Science Applications

While the primary focus of derivatization of this compound and related structures has traditionally been in medicinal chemistry, there is growing interest in their functionalization for material science applications. The inherent properties of the piperidine scaffold, such as its defined stereochemistry and potential for hydrogen bonding, make it an attractive component for the design of novel materials.

One area of exploration is the development of polymers. The amino group of this compound can serve as a monomeric unit in polymerization reactions. For example, it can be incorporated into polyamide or polyurea chains, potentially imparting specific thermal or mechanical properties to the resulting polymer. The ability to control the stereochemistry of the monomer could lead to polymers with ordered structures and unique chiroptical properties.

Another application lies in the creation of functional surfaces and nanoparticles. The amino group provides a convenient handle for grafting the molecule onto surfaces or for functionalizing nanoparticles. This could be utilized for creating chiral stationary phases for chromatography or for developing targeted drug delivery systems.

Furthermore, the derivatization of this compound with photoactive or electroactive moieties could lead to the development of novel functional materials. For instance, incorporating a chromophore could result in materials with interesting optical properties, while the introduction of a redox-active group could lead to applications in sensors or electronic devices. While direct examples for "this compound" in material science are not explicitly detailed in the search results, the functionalization of related amino compounds for such purposes is a well-established field, suggesting a promising avenue for future research. The synthesis of β-amino acids from related structures, which are important building blocks, highlights the potential for creating functional molecules. nih.gov

Table 3: Potential Material Science Applications of Functionalized this compound

| Functionalization Strategy | Potential Application | Rationale |

| Polymerization (e.g., forming polyamides) | Chiral polymers, high-performance materials | The stereocenter can induce ordered polymer structures; the rigid ring can enhance thermal stability. |

| Surface grafting/Nanoparticle functionalization | Chiral stationary phases, targeted drug delivery | The amino group allows for covalent attachment to various substrates. |

| Incorporation of photo/electroactive groups | Molecular sensors, organic electronics | The piperidinone scaffold can serve as a template for organizing functional moieties. |

Advanced Analytical and Spectroscopic Characterization of 3 Amino 6 Methylpiperidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 3-Amino-6-methylpiperidin-2-one, providing insights into the connectivity and spatial arrangement of atoms within the molecule.

1D NMR (¹H, ¹³C) Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons in its structure. Based on data from the closely related compound, 3-aminopiperidin-2-one, the protons on the piperidinone ring would appear as multiplets in the region of 1.50-3.35 ppm. rsc.org The methyl group at the C6 position would likely produce a doublet, while the proton at C6 would be a multiplet due to coupling with the methyl group and adjacent methylene (B1212753) protons. The proton at the C3 position, adjacent to the amino group, would also present as a multiplet. The protons of the primary amine and the amide proton would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For the related 3-aminopiperidin-2-one, signals are observed at approximately 176.09 (C=O), 49.92 (C3), 41.75, 28.06, and 20.09 ppm for the other ring carbons. rsc.org For this compound, the carbonyl carbon (C2) is expected to resonate at a similar downfield shift. The presence of the methyl group at C6 would introduce an additional signal in the aliphatic region and would influence the chemical shifts of the C6 and C5 carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~175-178 |

| C3 | Multiplet | ~50-55 |

| C4 | Multiplet | ~20-30 |

| C5 | Multiplet | ~25-35 |

| C6 | Multiplet | ~45-55 |

| -CH₃ (at C6) | Doublet | ~15-20 |

| -NH₂ | Broad Singlet | - |

| -NH (amide) | Broad Singlet | - |

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to determine the connectivity and stereochemistry, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network within the molecule. For instance, correlations would be observed between the C6-H and the methyl protons, as well as the adjacent C5-H₂ protons. Similarly, the C3-H proton would show correlations with the C4-H₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the assignments of their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. For this compound, NOESY can help determine the relative stereochemistry of the substituents at C3 and C6. For instance, observing a NOE between the proton at C3 and the proton at C6 would suggest a cis relationship, while its absence might indicate a trans relationship.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique to confirm the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₆H₁₂N₂O, the theoretical exact mass can be calculated. PubChem lists a monoisotopic mass of 128.09496 Da. mdpi.com Experimental HRMS analysis of a related N-protected 3-methylpiperidin-2-one (B1294715) derivative showed a measured mass of 219.1254, which was in close agreement with the calculated value of 219.1259, thus confirming its molecular formula. scas.co.jp A similar level of accuracy would be expected for this compound, providing unambiguous confirmation of its molecular formula.

Table 2: Predicted HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₆H₁₃N₂O⁺ | 129.10224 |

| [M+Na]⁺ | C₆H₁₂N₂ONa⁺ | 151.08418 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and amine functional groups.

A strong absorption band corresponding to the C=O stretching of the lactam (amide) group is expected in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the amide is typically observed as a medium to strong band around 3200-3400 cm⁻¹. The primary amine (-NH₂) group will exhibit two characteristic N-H stretching bands in the range of 3300-3500 cm⁻¹, and an N-H bending (scissoring) vibration around 1590-1650 cm⁻¹. C-H stretching vibrations from the methyl and methylene groups will be present in the 2850-3000 cm⁻¹ region.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration and solid-state conformation. While no specific X-ray crystal structure for this compound is publicly available, a study on a diastereomer of a related N-protected 3-methylpiperidin-2-one successfully employed this technique to determine its absolute configuration. scas.co.jp This demonstrates that if suitable crystals of this compound or a derivative can be obtained, X-ray crystallography would provide unequivocal proof of its stereochemistry and detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Chiral Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Assessment

Given that this compound possesses two chiral centers, it can exist as four possible stereoisomers (two pairs of enantiomers). Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for separating and quantifying these stereoisomers, thus assessing the enantiomeric and diastereomeric purity of a sample.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. For the separation of related aminolactams, various types of CSPs have been shown to be effective, including Pirkle-type, ligand exchange, and host-guest type columns. scas.co.jp In the asymmetric synthesis of a related N-protected 3-methylpiperidin-2-one, chiral HPLC with an OJ-3 column was used to confirm the high diastereomeric excess of the product. scas.co.jp This indicates that similar chiral HPLC methods could be developed and optimized for the baseline separation of the enantiomers and diastereomers of this compound, which is crucial for its use in stereospecific applications.

Theoretical and Computational Studies of 3 Amino 6 Methylpiperidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 3-Amino-6-methylpiperidin-2-one. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Electronic Structure and Bonding Analysis

DFT calculations can elucidate the distribution of electrons within the this compound molecule, providing a detailed picture of its chemical bonds and reactive sites. By analyzing the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's susceptibility to nucleophilic and electrophilic attack.

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the electronic structure. It examines the interactions between filled and vacant orbitals, quantifying the stabilization energy associated with electron delocalization. For the amide group within the piperidin-2-one ring, NBO analysis can reveal the extent of resonance between the nitrogen lone pair and the carbonyl π* orbital, which is crucial for understanding the amide bond's character and rigidity. nih.gov

Table 1: Illustrative NBO Analysis Data for a Substituted Piperidin-2-one System

| Interaction (Donor -> Acceptor) | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N -> π* C=O | 50-70 |

| σ C-N -> σ* C-C | 2-5 |

| σ C-H -> σ* N-C | 1-3 |

Conformational Analysis and Energy Landscapes

The six-membered piperidin-2-one ring is not planar and can adopt several conformations, most commonly chair and boat forms. The positions of the amino and methyl substituents significantly influence the conformational preference and the energy barrier between different conformations.

Computational methods can map the potential energy surface of the molecule by systematically changing its geometry (e.g., rotating bonds) and calculating the energy at each point. This allows for the identification of the most stable (lowest energy) conformation and the transition states that connect different conformers. For this compound, the analysis would focus on the chair conformations, determining whether the methyl and amino groups preferentially occupy axial or equatorial positions to minimize steric hindrance and maximize stabilizing interactions. nih.gov Studies on similar piperidine (B6355638) systems have shown that the preference for axial or equatorial substitution can be influenced by intramolecular hydrogen bonding. nih.gov

Table 2: Relative Energies of Possible Conformations of this compound (Hypothetical Data)

| Conformation | Substituent Positions (3-Amino, 6-Methyl) | Relative Energy (kcal/mol) |

| Chair 1 | Equatorial, Equatorial | 0.00 (Most Stable) |

| Chair 2 | Axial, Equatorial | 1.5 - 2.5 |

| Chair 3 | Equatorial, Axial | 2.0 - 3.5 |

| Chair 4 | Axial, Axial | > 5.0 |

| Twist-Boat | - | 4.0 - 6.0 |

Note: The values in this table are hypothetical and serve to illustrate the expected relative energies for different conformations of a disubstituted piperidin-2-one. The actual values would require specific DFT calculations.

Prediction of Spectroscopic Properties

Quantum chemical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure.

NMR Spectroscopy: By calculating the magnetic shielding tensors of the nuclei (¹H and ¹³C), one can predict the chemical shifts. These predicted spectra are invaluable for assigning peaks in experimental NMR data and confirming the stereochemistry of the substituents.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical infrared spectrum. This helps in identifying the characteristic vibrational modes of the functional groups, such as the C=O stretch of the lactam and the N-H bends of the amino group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions and thus the UV-Visible absorption spectrum, providing information about the molecule's chromophores.

Computational Studies of Reaction Mechanisms and Selectivity

Computational chemistry is instrumental in exploring the potential chemical reactions involving this compound. By modeling the reaction pathways, researchers can determine the transition state structures and calculate the activation energies, which govern the reaction rate. This approach can predict the feasibility of a reaction and explain the origin of stereoselectivity or regioselectivity. For instance, in reactions involving the amino group or the α-carbon to the carbonyl, computational models can help understand how the existing stereocenters direct the outcome of the reaction. Studies on related lactam systems have used these methods to investigate cycloaddition reactions and N-C bond cross-coupling, revealing how structural distortions in the amide bond can influence reactivity. nih.govorganic-chemistry.org

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation could be used to:

Explore conformational changes and the flexibility of the piperidin-2-one ring in different solvent environments.

Study the intramolecular hydrogen bonding patterns involving the amino group and the lactam carbonyl.

Simulate the interaction of the molecule with a biological target, such as an enzyme active site, to understand its binding mode and stability. researchgate.netresearchgate.net

MD simulations provide a bridge between the theoretical properties of a single molecule and its behavior in a more complex, realistic environment.

Applications As a Key Building Block in Advanced Organic Synthesis

Precursor in Complex Architecturally Challenging Molecule Construction

The synthesis of architecturally complex molecules, especially those with biological activity, often relies on the use of chiral pool starting materials that embed stereochemical information early in a synthetic sequence. Chiral lactams are a well-established class of such precursors. nih.govacs.org The rigid cyclic framework of 3-Amino-6-methylpiperidin-2-one allows for predictable, stereocontrolled transformations at multiple positions.

While specific total syntheses employing this compound are not extensively documented in readily available literature, the utility of closely related piperidine (B6355638) and lactam structures is well-established. For instance, highly substituted piperidines are core components of numerous natural products and pharmaceutically active compounds. ajchem-a.com Synthetic strategies developed for these analogues, such as those for creating highly substituted piperidines for potential use in treating Alzheimer's disease, showcase the methodologies that could be applied using this compound as the starting scaffold. ajchem-a.com The presence of both an amino group and a lactam in one molecule offers orthogonal handles for chemical modification, enabling the stepwise construction of complexity.

Role in Asymmetric Synthesis as a Chiral Intermediate

In its enantiopure forms, such as (3R,6S)-3-Amino-6-methylpiperidin-2-one, the compound is a powerful chiral intermediate. bldpharm.com The field of asymmetric synthesis frequently employs such building blocks to transmit chirality to newly formed stereocenters. The principles of asymmetric synthesis using chiral lactams are well-documented. For example, the alkylation of N-protected 3-methylpiperidin-2-one (B1294715), a structurally similar compound, demonstrates that the existing stereocenter can direct the approach of incoming reagents, leading to a high diastereomeric excess in the product. researchgate.net

The stereochemical outcome of reactions involving chiral lactams can be highly dependent on the reaction conditions and the protecting groups used. In the synthesis of a diastereomer of N-protected 3-methylpiperidin-2-one, the choice of whether to protect a nearby hydroxyl group significantly influenced the diastereomeric ratio of the methylation product. researchgate.net This highlights the subtle control that can be exerted in asymmetric synthesis by modifying the chiral intermediate. Chiral aminoalcohol-derived δ-lactams have been shown to be versatile scaffolds for the enantioselective synthesis of a wide range of chiral molecules, including those containing quaternary carbon stereocenters. acs.org

The amino group at the 3-position and the methyl group at the 6-position of the title compound pre-define two stereocenters. This inherent chirality is crucial for directing the stereochemical course of subsequent transformations, such as alkylations, acylations, and additions to the lactam carbonyl. This control is fundamental to the synthesis of single-enantiomer drugs, where the biological activity often resides in only one of a pair of enantiomers. nih.gov

Utility in Chemical Scaffold Diversification

The concept of "scaffold-based" or "diversity-oriented" synthesis is central to modern medicinal chemistry, aiming to generate libraries of related compounds for biological screening. This compound is an ideal starting point for such endeavors. The piperidine ring is a "privileged scaffold," meaning it is frequently found in biologically active compounds. ajchem-a.com

Starting from this core, a variety of substituents can be introduced at different positions. The amino group can be acylated, alkylated, or used in reductive amination to introduce a wide array of side chains. The lactam nitrogen can also be functionalized, and the carbonyl group can be a site for reduction or addition reactions. This multi-faceted reactivity allows for the creation of a diverse library of molecules with different shapes, polarities, and hydrogen bonding patterns, which is crucial for exploring structure-activity relationships. rsc.org Research into the synthesis of diverse piperidine-based fragments for drug discovery highlights the value of such scaffolds. rsc.org

Below is a representative table illustrating the potential for diversification based on reactions applied to the core scaffold of this compound, leading to a variety of functionalized piperidine derivatives.

| Reaction Type | Position of Modification | Reagent Example | Resulting Functional Group |

| N-Acylation | 3-Amino Group | Acetyl Chloride | Acetamide |

| N-Alkylation | 3-Amino Group | Benzyl Bromide | Benzylamine |

| Reductive Amination | 3-Amino Group | Acetone, NaBH(OAc)₃ | Isopropylamine |

| N-Alkylation | Lactam Nitrogen (1-position) | Methyl Iodide | N-Methyl Lactam |

| Carbonyl Reduction | 2-position (Lactam C=O) | Lithium Aluminum Hydride | 2,3-Diamino-6-methylpiperidine |

This table is illustrative of common organic transformations and does not represent specific experimental results for this compound.

Integration into Polycyclic and Macrocyclic Frameworks

The construction of polycyclic and macrocyclic frameworks is a frontier in synthetic chemistry, often leading to compounds with unique conformational properties and biological activities. nih.gov The functional groups on this compound make it a suitable component for incorporation into these larger structures.

For example, the amino group and the lactam functionality could be part of a ring-closing reaction to form a bicyclic system. Alternatively, if the lactam ring is opened, the resulting linear amino acid derivative could be a precursor for macrocyclization. The synthesis of piperazine-containing macrocycles often involves the condensation of diamines with other difunctional components. nih.gov By analogy, the diamine that would result from the complete reduction of this compound could be used in similar macrocyclization strategies.

Future Research Directions and Perspectives

Exploration of Undiscovered Reactivity and Novel Transformations

The inherent reactivity of 3-Amino-6-methylpiperidin-2-one, stemming from its bifunctional nature, presents a fertile ground for discovering novel chemical transformations. The interplay between the primary amine and the lactam functionality can be exploited to design innovative synthetic strategies.

Future research will likely focus on several key areas:

C-N Bond Activation: The activation of the endocyclic C-N bond within the lactam ring is a challenging yet rewarding area of exploration. researchgate.net Transition-metal catalysis could offer a pathway to selectively cleave this bond, opening up possibilities for ring-expansion reactions, the synthesis of functionalized open-chain amino acids, and the construction of novel heterocyclic systems. researchgate.net

Derivatization of the Amino Group: The primary amino group serves as a versatile handle for a multitude of transformations. Beyond simple acylation or alkylation, future work could explore more complex derivatizations. This includes the development of novel catalytic processes for C-N cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and vinyl substituents.

Ring-Opening Polymerization: The lactam ring of this compound makes it a promising monomer for ring-opening polymerization (ROP). uni.lu This could lead to the synthesis of novel polyamides with pendant amino groups, which can be further functionalized to create materials with tailored properties such as hydrophilicity, biocompatibility, or catalytic activity. uni.lunih.gov The methyl group on the piperidine (B6355638) ring could also influence the polymer's stereochemistry and physical properties.

Development of Highly Efficient and Sustainable Synthetic Methodologies

While synthetic routes to piperidine derivatives are well-established, there is a continuous drive towards more efficient and environmentally benign processes for the synthesis of this compound and its analogs. researchgate.netgoogle.com

Key areas for future development include:

Biocatalytic Synthesis: The use of enzymes, such as transaminases, offers a highly selective and sustainable approach to the synthesis of chiral amines. chemicalbook.comresearchgate.netnih.gov Developing biocatalytic methods for the asymmetric amination of a suitable keto-precursor could provide an efficient route to enantiomerically pure this compound. chemicalbook.comresearchgate.net This would be a significant advancement over traditional chemical methods that may require chiral auxiliaries or resolutions. bldpharm.com

Flow Chemistry: Continuous flow chemistry presents numerous advantages over batch processing, including improved safety, scalability, and process control. nih.gov The development of flow-based synthetic routes to this compound could lead to more efficient and reproducible production on an industrial scale.

Green Solvents and Catalysts: Future synthetic methodologies will increasingly focus on the use of green solvents, such as water or bio-derived solvents, and earth-abundant metal catalysts to minimize the environmental impact of the synthesis. google.com Research into catalytic systems that can operate under mild conditions and are easily recyclable will be crucial.

Advancements in Computational Design and Prediction for Derivatives

Computational chemistry is a powerful tool for accelerating the discovery and optimization of novel molecules. For this compound, computational approaches can guide the design of derivatives with specific desired properties.

Future research in this area will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can establish a mathematical relationship between the structural features of this compound derivatives and their biological or chemical properties. nih.govnih.govresearchgate.net This can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent or selective molecules.

Molecular Docking and Dynamics Simulations: For applications in medicinal chemistry, molecular docking can be used to predict the binding mode of this compound derivatives to a target protein. nih.govmdpi.comnih.gov Molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the mechanism of action and to design derivatives with improved binding affinity and specificity. nih.gov

Prediction of Reactivity and Physicochemical Properties: Computational methods can be employed to predict the reactivity of different sites within the this compound scaffold, aiding in the design of novel transformations. nih.gov Furthermore, key physicochemical properties such as solubility, lipophilicity, and membrane permeability can be predicted, which is crucial for the development of new materials and pharmaceuticals. mdpi.comnih.gov

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Weight | 128.17 g/mol biosynth.com |

| XlogP | -0.4 uni.lu |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 52.5 Ų |

| Formal Charge | 0 |

Note: These values are computationally predicted and may vary from experimental data.

Expanding Applications in Non-Traditional Chemical Domains

While the primary focus of research on piperidine derivatives has been in medicinal chemistry, the unique properties of this compound make it a promising candidate for applications in a variety of other fields. mdpi.com

Future perspectives include:

Materials Science: As a functional monomer, this compound can be used to synthesize novel polymers with unique properties. uni.lu The presence of the amino group allows for post-polymerization modification, enabling the creation of smart materials that can respond to changes in pH or other stimuli. These materials could find applications in drug delivery, tissue engineering, and coatings.

Organocatalysis: The chiral backbone and the presence of a primary amine make this compound an interesting scaffold for the development of new organocatalysts. These catalysts could be employed in a variety of asymmetric transformations, offering a metal-free alternative to traditional catalytic systems.

Coordination Chemistry: The amino and lactam functionalities of this compound can act as ligands for transition metals, leading to the formation of novel coordination complexes. researchgate.netyoutube.com These complexes could exhibit interesting catalytic, magnetic, or optical properties, with potential applications in catalysis and materials science.

Agrochemicals: The piperidine scaffold is present in a number of agrochemicals. Future research could explore the potential of this compound derivatives as novel herbicides, insecticides, or fungicides.

Table 2: Potential Non-Traditional Applications of this compound Derivatives

| Domain | Potential Application | Rationale |

| Materials Science | Functional Polyamides, Hydrogels | Ring-opening polymerization and post-functionalization of the amino group. |

| Organocatalysis | Asymmetric Catalysis | Chiral backbone with a reactive primary amine. |

| Coordination Chemistry | Novel Metal Complexes, Catalysts | Bidentate ligand potential of the amino and lactam groups. |

| Agrochemicals | Herbicides, Insecticides, Fungicides | The piperidine scaffold is a known pharmacophore in agrochemicals. |

Q & A

Q. What synthetic methodologies are commonly employed for 3-Amino-6-methylpiperidin-2-one, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves cyclization of precursor amines or reductive amination. Key reagents include methyl-substituted piperidine derivatives and ammonia sources. Optimization focuses on:

- Catalysts : Use of palladium or nickel catalysts for hydrogenation steps.

- Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Temperature : Moderate heating (60–80°C) balances yield and side-product formation.

Example protocol: React 6-methylpiperidin-2-one with ammonium acetate under reflux in ethanol, followed by purification via column chromatography .

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Pd/C (5%) | Increases by 20–25% |

| Reaction Time | 12–16 hours | Reduces impurities |

| Solvent | Ethanol/Water (3:1) | Enhances solubility |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify amine protons (δ 1.5–2.5 ppm) and piperidinone carbonyls (δ 170–175 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguity .

- X-ray Crystallography : SHELX programs refine crystal structures, while ORTEP-III visualizes puckering conformations. Data collection at 100K improves resolution (e.g., 0.8 Å) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 156.12) .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes/receptors with known piperidine interactions (e.g., GABA receptors, kinases).

- Assays :

- Enzyme Inhibition : Fluorescence-based assays (IC determination).

- Cellular Uptake : Radiolabeled compound tracking in HEK-293 cells.

- Controls : Include positive (e.g., gabapentin for GABA studies) and vehicle controls. Validate results with triplicate runs .

Advanced Research Questions

Q. How can conformational analysis of this compound resolve discrepancies in reported ring puckering parameters?

- Methodological Answer :

- Crystallographic Analysis : Use Cremer-Pople coordinates to quantify ring puckering amplitude () and phase angle (). Compare data across solvent systems (e.g., DMSO vs. water) .

- Computational Modeling : DFT (B3LYP/6-311+G(d,p)) calculates energy-minimized conformers. Match calculated puckering with experimental X-ray data .

| Conformer | Amplitude (q, Å) | Phase Angle (, °) |

|---|---|---|

| Chair | 0.45 | 180 |

| Boat | 0.62 | 60 |

Q. What strategies address contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Variable Control : Standardize assay conditions (pH, temperature, cell lines). For example, use identical HEK-293 cell batches across studies.

- Meta-Analysis : Apply statistical frameworks (e.g., random-effects models) to aggregate data from disparate sources. Identify outliers via Grubbs’ test .

- Validation : Reproduce conflicting studies using orthogonal methods (e.g., SPR vs. ITC for binding affinity) .

Q. How can researchers design experiments to investigate the metabolic stability of this compound in hepatic models?

- Methodological Answer :

- In Vitro Systems : Use human liver microsomes (HLMs) with NADPH cofactors. Monitor parent compound depletion via LC-MS/MS.

- Kinetic Parameters : Calculate and intrinsic clearance () using the substrate depletion method.

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to identify metabolic pathways .

Q. What computational approaches predict the bioactivity of this compound derivatives?

- Methodological Answer :

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R > 0.8).

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., NMDA receptors). Prioritize derivatives with ΔG < -8 kcal/mol .

| Derivative | logP | Predicted IC (nM) |

|---|---|---|

| R = -CH | 1.2 | 45 |

| R = -CF | 2.1 | 28 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。